molecular formula C2H3N3NaS B8784315 5-Mercapto-1,2,3-Triazole monosodium salt

5-Mercapto-1,2,3-Triazole monosodium salt

Cat. No.: B8784315
M. Wt: 124.12 g/mol
InChI Key: LWBZAWFABLYPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Mercapto-1,2,3-Triazole monosodium salt is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-1,2,3-Triazole monosodium salt typically involves the reaction of 1H-1,2,3-triazole-4-thiol with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Mercapto-1,2,3-Triazole monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Mercapto-1,2,3-Triazole monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Mercapto-1,2,3-Triazole monosodium salt involves its ability to interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Uniqueness: 5-Mercapto-1,2,3-Triazole monosodium salt stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological properties. Its ability to form stable complexes with metals and its potential as a versatile building block in organic synthesis further highlight its uniqueness .

Properties

Molecular Formula

C2H3N3NaS

Molecular Weight

124.12 g/mol

InChI

InChI=1S/C2H3N3S.Na/c6-2-1-3-5-4-2;/h1H,(H2,3,4,5,6);

InChI Key

LWBZAWFABLYPDP-UHFFFAOYSA-N

Canonical SMILES

C1=NNNC1=S.[Na]

Related CAS

59032-27-8
94158-07-3

Origin of Product

United States

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